1-[(R)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[®-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanone group attached to the nitrogen atom of the pyrrolidine ring. The compound also contains a hydroxy-ethylamino group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-[®-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone involves several steps. One common synthetic route includes the reaction of ®-3-(2-Hydroxy-ethylamino)-pyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[®-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[®-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[®-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrolidine ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[®-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone can be compared with other similar compounds, such as:
Pyrrolidine: A simpler compound with a similar ring structure but lacking the ethanone and hydroxy-ethylamino groups.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group, similar to the hydroxy-ethylamino group in the target compound.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, offering different biological activities due to their unique structure.
The uniqueness of 1-[®-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler or structurally different analogs .
Properties
IUPAC Name |
1-[(3R)-3-(2-hydroxyethylamino)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(12)10-4-2-8(6-10)9-3-5-11/h8-9,11H,2-6H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYUDHIZCNPSL-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.